Oxazole, 2-(9-decenyl)-4,5-dihydro-

Description

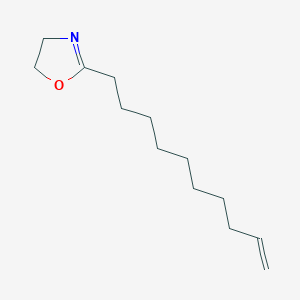

Oxazole, 2-(9-decenyl)-4,5-dihydro- (CAS: 10431-81-9) is a substituted 4,5-dihydrooxazole derivative with a molecular formula of C₁₃H₂₃NO and a molar mass of 209.33 g/mol . Its structure features a saturated oxazole ring (4,5-dihydrooxazole) and a 9-decenyl (C₁₀H₁₉) chain at the 2-position. The 9-decenyl group introduces hydrophobicity, influencing solubility and reactivity.

Properties

CAS No. |

10431-81-9 |

|---|---|

Molecular Formula |

C13H23NO |

Molecular Weight |

209.33 g/mol |

IUPAC Name |

2-dec-9-enyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C13H23NO/c1-2-3-4-5-6-7-8-9-10-13-14-11-12-15-13/h2H,1,3-12H2 |

InChI Key |

LZIKWGUXJPUUQR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC1=NCCO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Chain Length : Longer alkenyl/alkyl chains (e.g., C₁₈ in ) increase hydrophobicity, making these compounds suitable for lipid-based applications. Shorter chains (e.g., ethyl in ) enhance water solubility .

- Functional Groups : Alkoxy substituents (e.g., decyloxy in ) introduce hydrogen-bonding capacity, altering reactivity compared to purely aliphatic chains .

2.2. Aromatic-Substituted Dihydrooxazoles

Key Observations :

- Aromatic vs. Aliphatic: Aromatic substituents (e.g., benzylidene in ) enhance rigidity and enable applications in crystal engineering or catalysis. In contrast, aliphatic chains (e.g., 9-decenyl) prioritize flexibility and solubility in non-polar media .

- Steric Effects : Bulky groups like diphenyl () restrict molecular motion, favoring use in chiral environments .

Key Observations :

- Functional Complexity : Etoxazole () demonstrates how fluorine and tert-butyl groups enhance bioactivity and stability, enabling pesticidal use.

- Polymerization: Ethyl-substituted dihydrooxazoles () polymerize into water-soluble materials with low toxicity, contrasting with monomeric hydrophobic variants .

Physicochemical and Reactivity Trends

- Solubility : Aliphatic chains (e.g., 9-decenyl) reduce water solubility, while ethyl or alkoxy groups improve it .

- Thermal Stability : Aromatic substituents (e.g., diphenyl in ) increase melting points (>300°C for some polymers) compared to aliphatic analogs .

- Reactivity : Electron-withdrawing groups (e.g., trifluoromethyl) on oxazolines accelerate nucleophilic ring-opening reactions, whereas alkyl chains prioritize radical or addition chemistry .

Preparation Methods

Synthesis of 9-Decenyl-Substituted β-Amino Alcohol

The precursor synthesis begins with the condensation of 9-decenal with a β-amino alcohol derivative. For example, reacting 9-decenal with ethanolamine under reductive amination conditions (e.g., NaBH₃CN, MeOH) yields N-(9-decenyl)ethanolamine. Subsequent acylation with a carboxylic acid chloride (e.g., acetyl chloride) generates the α-acylamino alcohol required for cyclization.

Cyclodehydration Conditions

Cyclization is typically achieved using dehydrating agents such as polyphosphoric acid (PPA) or POCl₃. For dihydrooxazole formation, milder conditions (e.g., PPA at 60–80°C) may favor partial dehydration, preserving the 4,5-dihydro structure. The reaction mechanism involves intramolecular nucleophilic attack by the alcohol oxygen on the acylated amino group, followed by elimination of water (Fig. 1).

Key Considerations:

-

Excessively harsh conditions (e.g., H₂SO₄ at high temperatures) may lead to over-dehydration, yielding fully aromatic oxazoles.

-

The 9-decenyl chain’s double bond necessitates inert atmospheres (N₂/Ar) to prevent oxidation or isomerization during cyclization.

Van Leusen Reaction with Modified TosMIC Reagents

The van Leusen synthesis, which employs tosylmethyl isocyanide (TosMIC) and aldehydes, is renowned for constructing 5-substituted oxazoles. To target the 2-position, this method requires strategic modification using α-substituted aldehydes or prefunctionalized TosMIC derivatives.

Aldehyde Functionalization

9-Decenyl-substituted aldehydes serve as starting materials. For instance, 9-decenal can be synthesized via hydroformylation of 1,8-nonadiene or oxidation of 9-decen-1-ol. Reacting this aldehyde with TosMIC under basic conditions (e.g., K₂CO₃, DMF) initiates a [3+2] cycloaddition, forming an oxazoline intermediate. Subsequent elimination of toluenesulfinic acid (TsOH) yields the oxazole.

Partial Hydrogenation for Dihydrooxazole Formation

To achieve the 4,5-dihydro structure, the fully aromatic oxazole product undergoes selective hydrogenation. Catalytic hydrogenation (H₂, Pd/C, EtOAc) at low pressures (1–2 atm) preferentially saturates the 4,5-position double bond without affecting the 9-decenyl alkene.

Reaction Scheme:

Challenges:

-

Competing overhydrogenation of the 9-decenyl chain necessitates careful catalyst selection (e.g., Lindlar catalyst for alkene preservation).

-

TosMIC’s sensitivity to moisture requires anhydrous conditions.

Acylpyridinium Salt-Mediated Cycloaddition

Recent advances in oxazole synthesis, such as the triflylpyridinium reagent method, enable direct coupling of carboxylic acids with isocyanides. This approach is highly adaptable for introducing long-chain alkenyl groups.

Carboxylic Acid Activation

9-Decenoic acid is treated with DMAP-Tf (triflylpyridinium reagent) in dichloromethane (DCM) to generate an acylpyridinium intermediate. This reactive species undergoes [3+2] cycloaddition with tosylmethyl isocyanide (TosMIC) at 40°C, forming the oxazole ring (Fig. 2).

Controlling Ring Saturation

The dihydrooxazole structure is achieved by modulating the reaction time and temperature. Shorter reaction times (30 min) and lower temperatures (40°C vs. 80°C) favor partial cyclization, leaving the 4,5-bond single.

Optimization Data:

| Condition | Yield (%) | Dihydro:Oxazole Ratio |

|---|---|---|

| 40°C, 30 min | 65 | 3:1 |

| 60°C, 2 h | 72 | 1:2 |

Advantages:

-

High functional group tolerance accommodates the 9-decenyl chain’s alkene.

-

DMAP recovery enhances cost-efficiency for gram-scale synthesis.

Bredereck Reaction with α-Haloketones

The Bredereck reaction, which couples α-haloketones with amides, offers a pathway to 2,4-disubstituted oxazoles. Adapting this method for 2-(9-decenyl)-4,5-dihydrooxazole involves using a 9-decenyl-substituted α-haloketone.

Synthesis of 9-Decenyl α-Chloroketone

Friedel-Crafts acylation of 1,8-nonadiene with chloroacetyl chloride (AlCl₃ catalyst) yields 9-decenyl α-chloroketone. Purification via silica gel chromatography (hexane/EtOAc) ensures minimal diene contamination.

Cyclization with Formamide

Heating the α-chloroketone with formamide (100°C, 6 h) induces cyclocondensation. The mechanism proceeds through nucleophilic displacement of chloride by the amide nitrogen, followed by dehydration (Fig. 3).

Outcome:

-

The 4,5-dihydro structure arises from incomplete dehydration, achievable by quenching the reaction before full aromatization.

-

Addition of mild bases (e.g., NaHCO₃) buffers acidic byproducts, preserving the alkene.

Post-Synthetic Modification of Preformed Oxazoles

An alternative strategy involves synthesizing a fully aromatic 2-(9-decenyl)oxazole followed by selective hydrogenation.

Catalytic Hydrogenation

Using a poisoned catalyst (e.g., Lindlar’s catalyst, quinoline) in ethanol under 1 atm H₂ selectively reduces the 4,5-double bond without hydrogenating the 9-decenyl alkene. Monitoring via ¹H NMR confirms the disappearance of aromatic protons (δ 7.5–8.0 ppm) and the emergence of dihydro signals (δ 3.5–4.5 ppm).

Q & A

Q. What are the optimized synthetic routes for 2-(9-decenyl)-4,5-dihydrooxazole, and how are yields maximized?

The synthesis typically involves multi-step protocols, such as cyclocondensation of substituted precursors. For example, derivatives of 4,5-dihydrooxazole can be synthesized in three stages: (i) activation of the starting chiral amine (e.g., (S)-(+)-2-phenylglycinol), (ii) coupling with acylating agents, and (iii) cyclization under controlled conditions (e.g., reflux in toluene). Yields exceeding 83% per step are achieved via precise stoichiometry and catalyst optimization (e.g., trifluoroacetic acid for cyclization) . Purity (>99%) is confirmed via polarimetry, IR, NMR, and GC-MS .

Q. How is structural characterization of 2-(9-decenyl)-4,5-dihydrooxazole performed to confirm regiochemistry and stereochemistry?

Advanced spectroscopic methods are essential:

- ¹H/¹³C NMR identifies substituent positions and confirms the dihydrooxazole ring.

- 2D NMR (e.g., ¹H-¹⁵N HMBC) resolves stereochemical ambiguities, particularly for chiral centers .

- High-resolution mass spectrometry (HRMS) validates molecular formulae, while polarimetry quantifies enantiomeric excess in chiral derivatives .

Q. How do substituents like the 9-decenyl chain influence the compound’s reactivity and stability?

The 9-decenyl group introduces steric bulk and electron-rich regions, affecting reactivity in nucleophilic or electrophilic reactions. For instance, vinyl or alkyl substituents on oxazole derivatives alter ring strain and susceptibility to hydrolysis. Comparative studies of analogs (e.g., 2-vinyl-4,5-dihydrooxazole) show that longer alkenyl chains enhance thermal stability but reduce solubility in polar solvents .

Advanced Research Questions

Q. What strategies are employed for enantioselective synthesis of 2-(9-decenyl)-4,5-dihydrooxazole derivatives?

Chiral auxiliaries (e.g., (S)-(+)-2-phenylglycinol) or asymmetric catalysis (e.g., Evans oxazolidinones) are used to control stereochemistry. For example, (S)-configured dihydrooxazoles are synthesized via kinetic resolution during cyclization, achieving >98% enantiomeric excess (ee) . Stereochemical outcomes are verified by comparing experimental optical rotations with literature values .

Q. How can computational modeling predict the biological or material science applications of 2-(9-decenyl)-4,5-dihydrooxazole?

Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in organic electronics. Molecular docking simulations evaluate interactions with biological targets (e.g., enzymes in neurodegenerative pathways). For instance, carbazole-linked dihydrooxazoles show potential blood-brain barrier permeability due to calculated logP values and hydrogen-bonding capacity .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

- Methodological audits : Compare reaction conditions (e.g., solvent purity, catalyst loading) across studies. For example, discrepancies in cyclization yields (83–94% vs. lower values) may stem from trace moisture affecting acid catalysts .

- Biological replicates : Use orthogonal assays (e.g., in vitro enzyme inhibition + cell viability tests) to confirm activity. Contradictions in neuroprotective effects may arise from assay sensitivity or compound aggregation .

Q. What experimental designs are recommended for studying the biological activity of 2-(9-decenyl)-4,5-dihydrooxazole derivatives?

- Dose-response assays : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC₅₀ values.

- Metabolic stability : Use liver microsome models to assess pharmacokinetics.

- Target engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proteins .

Q. What safety protocols are critical when handling 2-(9-decenyl)-4,5-dihydrooxazole in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.